2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazine core substituted with a hydroxy group at position 5 and a 4-methylbenzyl group at position 6. A sulfanyl linker connects the triazine moiety to an acetamide group, which is further attached to a 3-methoxyphenyl ring.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-6-8-14(9-7-13)10-17-19(26)22-20(24-23-17)28-12-18(25)21-15-4-3-5-16(11-15)27-2/h3-9,11H,10,12H2,1-2H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJPKWVFLLFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The unique structure of this compound suggests diverse mechanisms of action, which are currently under investigation.
Antimicrobial Properties
Research indicates that triazine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related triazine compounds have been reported as follows:
- Staphylococcus aureus : MIC values around 15.625–62.5 µM.
- Escherichia coli : MIC values reported in the range of 31.108–124.432 µg/mL.
These findings suggest that the triazine moiety contributes significantly to the antibacterial activity observed in these compounds.
Anti-inflammatory Activity
Triazine derivatives, including this compound, have also been investigated for their anti-inflammatory effects. The mechanism underlying this activity may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazine derivatives:
- Synthesis and Characterization : A study published in ResearchGate detailed the synthesis of various 1,2,4-triazine derivatives and their biological evaluation as potential anti-anxiety and anti-inflammatory agents. It was noted that modifications to the triazine ring could enhance biological activity .
- Antimicrobial Screening : In another study, a series of triazine derivatives were screened for their antimicrobial properties against clinical isolates. Results indicated that certain modifications led to improved activity against resistant strains .
- Mechanistic Studies : Investigations into the mechanism of action suggested that these compounds might inhibit protein synthesis or disrupt nucleic acid synthesis pathways in bacteria .
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
- N-(4-Methoxyphenyl) Analog (): A closely related compound, 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, differs only in the methoxy group position (4- vs. 3-methoxy). The substitution pattern on the aryl ring can significantly alter binding interactions.
- N-(3-Methoxyphenyl) Derivatives with Triazole Cores (): Compounds like 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide demonstrate that replacing the triazine core with a triazole reduces acetylcholinesterase (AChE) inhibitory activity. Substituents such as NO₂ further decrease activity, while Cl and OCH₃ enhance it. This suggests the triazine core in the target compound may offer superior electronic or steric properties for biological interactions compared to triazoles .
Heterocyclic Core Variations
- Benzothiazole-Based Analogs (): The compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replaces the triazine with a benzothiazole ring. Synthesis via microwave irradiation yielded only 26%, highlighting challenges in scalability compared to conventional triazine syntheses (e.g., reflux methods in ) .
- Triazole Derivatives with Anti-Exudative Activity (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac sodium. The triazole core, combined with furan and amino groups, suggests that heterocycle choice and substituent polarity critically influence anti-inflammatory efficacy. The target compound’s triazine core may confer distinct pharmacokinetic or target-binding advantages .
Substituent Effects on Physicochemical Properties
Hydrophobic vs. Polar Groups:
The 4-methylbenzyl group in the target compound enhances hydrophobicity, likely improving membrane permeability. In contrast, compounds with nitro or bromo substituents (e.g., N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ) exhibit reduced solubility due to increased molecular weight and polarity .- Methoxy Position and Melting Points: Analogs like 2-(((1,2,4-triazin-3-yl)amino)methyl)-4-methoxyphenol (melting point: 101–103°C, ) and 2-(((1,2,4-triazin-3-yl)amino)methyl)-6-methylphenol (103–105°C) demonstrate that substituent position minimally affects melting points but may influence crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
